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Compound of Interest

Compound Name: 2,3-Dibromoaniline

Cat. No.: B1631936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-dibromoaniline, a key intermediate in various synthetic applications. Due to the limited

availability of specific experimental data for this particular isomer, this document presents

predicted values and general methodologies based on established principles of spectroscopy

and data from closely related isomers. This guide is intended to assist researchers in the

identification, characterization, and quality control of 2,3-dibromoaniline.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry of 2,3-dibromoaniline. These predictions are derived from the

analysis of its isomers and general principles of spectroscopic interpretation for substituted

aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3-
Dibromoaniline
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 7.2 - 7.4
Doublet of Doublets

(dd)

J(H4,H5) = 7-9,

J(H4,H6) = 1-2

H-5 6.8 - 7.0
Triplet (t) or Doublet of

Doublets (dd)

J(H5,H4) = 7-9,

J(H5,H6) = 7-9

H-6 7.0 - 7.2
Doublet of Doublets

(dd)

J(H6,H5) = 7-9,

J(H6,H4) = 1-2

-NH₂ 3.5 - 4.5 Broad Singlet (br s) -

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3-
Dibromoaniline

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (-NH₂) 145 - 148

C-2 (-Br) 110 - 115

C-3 (-Br) 120 - 125

C-4 130 - 133

C-5 120 - 123

C-6 115 - 118

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for 2,3-
Dibromoaniline
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

N-H
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium - Strong

C-H (Aromatic) Stretch 3000 - 3100 Medium

C=C (Aromatic) Ring Stretch 1550 - 1650 Medium - Strong

N-H Scissoring 1580 - 1650 Medium

C-N Stretch 1250 - 1350 Medium

C-Br Stretch 500 - 700 Strong

C-H (Aromatic) Out-of-plane bend 700 - 900 Strong

Table 4: Predicted Mass Spectrometry Data for 2,3-
Dibromoaniline

Ion Predicted m/z Relative Abundance Notes

[M]⁺ 249, 251, 253 High

Molecular ion peak

with characteristic

isotopic pattern for

two bromine atoms

(approx. 1:2:1 ratio).

[M-Br]⁺ 170, 172 Medium

Fragment resulting

from the loss of one

bromine atom.

[M-2Br]⁺ 91 Low

Fragment resulting

from the loss of both

bromine atoms.

[C₆H₄N]⁺ 90 Medium

Fragment

corresponding to the

benzyne radical

cation.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

aromatic amines like 2,3-dibromoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate

mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract

it from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample via a suitable method such as Gas

Chromatography (GC-MS) or a direct insertion probe.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF)

analyzer.
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Data Acquisition:

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dibromoaniline: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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